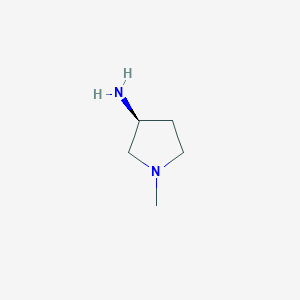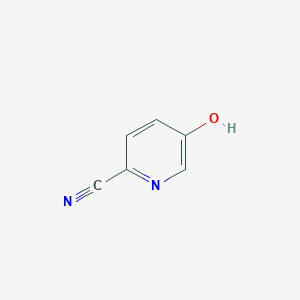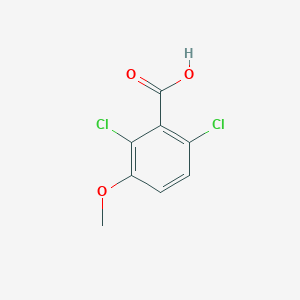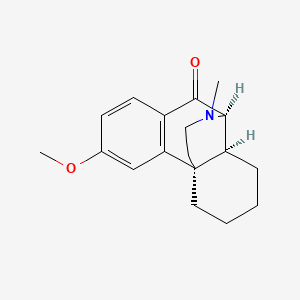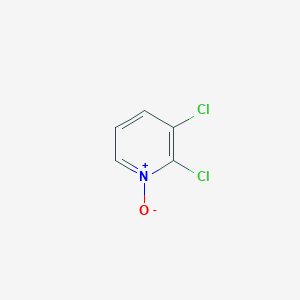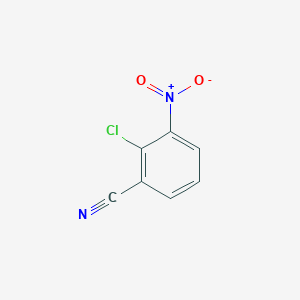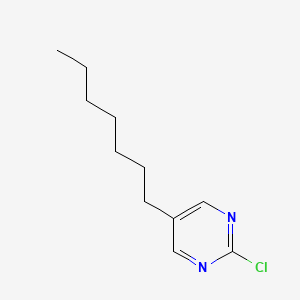
2-Chloro-5-heptylpyrimidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enhancing Antitumor Activity
2-Chloro-5-heptylpyrimidine, through its structural analogs, has shown potential in enhancing the antitumor activity of fluoropyrimidines. In a study by Takechi et al. (2002), the use of 5-chloro-2,4-dihydroxypyridine (CDHP) was evaluated to inhibit dihydropyrimidine dehydrogenase (DPD) and enhance the antitumor activity of 5-fluorouracil (5-FU) in human tumor cells. The study found that CDHP significantly enhanced 5-FU cytotoxicity in certain tumor cell lines, suggesting that CDHP, a compound structurally related to 2-Chloro-5-heptylpyrimidine, might be effective in improving fluoropyrimidine-based cancer treatments (Takechi et al., 2002).
Potential in Antiviral Applications
2-Chloro-5-heptylpyrimidine derivatives have also been explored for their antiviral properties. Hocková et al. (2003) synthesized and studied 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which included derivatives of 2-Chloro-5-heptylpyrimidine. They found that these compounds, particularly the 5-halogen-substituted derivatives, displayed significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Use in Oral Chemotherapy Regimens
The analogs of 2-Chloro-5-heptylpyrimidine have been used in oral chemotherapy regimens. Chu et al. (2004) studied the oral fluoropyrimidine S-1, which contains a dihydropyrimidine dehydrogenase inhibitor (CDHP), structurally similar to 2-Chloro-5-heptylpyrimidine. The study aimed to assess the feasibility of S-1 in treating advanced malignancies and found that it showed potential in malignancies sensitive to fluoropyrimidines (Chu et al., 2004).
Propiedades
IUPAC Name |
2-chloro-5-heptylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-2-3-4-5-6-7-10-8-13-11(12)14-9-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJDDGZLBCAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616639 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-heptylpyrimidine | |
CAS RN |
221641-56-1 | |
| Record name | 2-Chloro-5-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



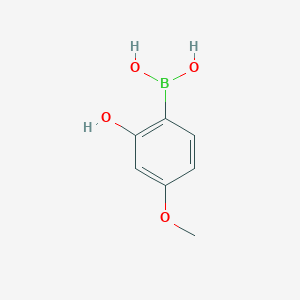
![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)
![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)
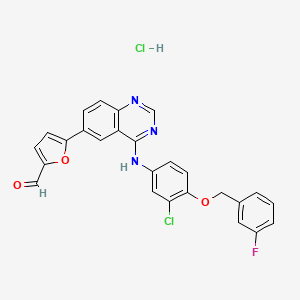
![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
